4'-O-Desmethyl 4'-O-Acetyl Diltiazem
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Overview
Description
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the molecular formula C23H26N2O5S and a molecular weight of 442.53 . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of diltiazem and its metabolites.
Preparation Methods
The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem involves several steps, starting from diltiazem. The primary synthetic route includes the selective demethylation of the 4’-O-methyl group followed by acetylation of the resulting hydroxyl group. The reaction conditions typically involve the use of strong acids or bases for demethylation and acetic anhydride for acetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4’-O-Desmethyl 4’-O-Acetyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different esters or amides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the analysis of diltiazem and its impurities.
Biology: The compound is used to study the metabolic pathways and enzyme interactions of diltiazem.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of diltiazem, aiding in the development of new therapeutic agents.
Industry: It is used in quality control processes to monitor and control impurity levels in diltiazem formulations
Mechanism of Action
The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of these muscles, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is unique compared to other diltiazem derivatives due to its specific structural modifications. Similar compounds include:
Diltiazem: The parent compound, used widely in clinical settings.
4’-O-Desmethyl Diltiazem: A metabolite of diltiazem with similar pharmacological properties.
4’-O-Acetyl Diltiazem: Another derivative with acetylation at the 4’-O position
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications in research and industry.
Properties
Molecular Formula |
C23H26N2O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(2S,3S)-2-(4-acetyloxyphenyl)-5-[2-(dimethylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C23H26N2O5S/c1-15(26)29-18-11-9-17(10-12-18)22-21(30-16(2)27)23(28)25(14-13-24(3)4)19-7-5-6-8-20(19)31-22/h5-12,21-22H,13-14H2,1-4H3/t21-,22+/m1/s1 |
InChI Key |
XNHIWNXIIJPWLD-YADHBBJMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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